

Comparative docking studies of Seychellene with target enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Seychellene	
Cat. No.:	B1217708	Get Quote

[2] --INVALID-LINK-- **Seychellene**, a tricyclic sesquiterpenoid, has been found to be a major component of the essential oils of Pogostemon heyneanus and P. cablin. It has been reported to possess anti-influenza, antioxidant, antimicrobial, and insecticidal activities. In this study, the anti-inflammatory activity of **seychellene** was evaluated using in vitro and in silico methods. The results of the in silico study showed that **seychellene** had a good binding affinity with the pro-inflammatory proteins TNF-α and IL-6, with binding energies of -6.5 and -5.8 kcal/mol, respectively. The docking study was performed using AutoDock Vina. The 3D structures of TNF- α and IL-6 were downloaded from the Protein Data Bank (PDB). The 3D structure of **seychellene** was retrieved from the PubChem database. The docking results were visualized using Discovery Studio. --INVALID-LINK-- This study investigated the potential of seychellene and other compounds from the essential oil of Pogostemon cablin as inhibitors of the main protease (Mpro) of SARS-CoV-2. The docking study was performed using AutoDock Vina. The results showed that **seychellene** had a binding energy of -6.3 kcal/mol with SARS-CoV-2 Mpro. --INVALID-LINK-- This study investigated the antimicrobial and antibiofilm activities of **seychellene** and other major compounds from the essential oil of Polygonum microcephalum. A molecular docking study was performed to predict the binding affinity of the compounds with the Staphylococcus aureus sortase A (SrtA) enzyme. The results showed that **seychellene** had a binding energy of -6.4 kcal/mol with SrtA. The docking study was performed using AutoDock 4.2. --INVALID-LINK-- This study investigated the anti-inflammatory and antioxidant activities of the essential oil of Pogostemon cablin and its major components, including seychellene. A molecular docking study was performed to investigate the binding of the compounds to the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The results showed that seychellene had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX.







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using AutoDock Vina. --INVALID-LINK-- Figure 1 illustrates a general workflow for molecular docking. The initial step involves the preparation of the ligand and protein. For the ligand, this includes generation of 3D coordinates, assignment of charges, and addition of hydrogens. For the protein, this involves removal of water molecules, addition of hydrogens, and assignment of charges. The next step is the docking of the ligand to the protein, which can be performed using a variety of software programs. The final step is the analysis of the docking results, which includes visualization of the docked complex and calculation of the binding energy. --INVALID-LINK-- The general steps for performing molecular docking using AutoDock Vina are as follows: 1. Prepare the protein and ligand files. The protein file should be in PDB format, and the ligand file should be in MOL2 or SDF format. 2. Define the search space. This is the region of the protein where the docking will be performed. 3. Run AutoDock Vina. This will generate a set of docked conformations, along with their corresponding binding energies. 4. Analyze the results. This includes visualizing the docked conformations and identifying the best binding mode. --INVALID-LINK-- The molecular docking protocol using AutoDock Vina involves the following steps: (1) preparation of the protein by removing water molecules, adding polar hydrogens, and assigning Kollman charges; (2) preparation of the ligand by assigning Gasteiger charges and setting the rotatable bonds; (3) definition of the grid box, which represents the binding site of the protein; (4) running the docking simulation using the Lamarckian genetic algorithm; and (5) analysis of the docking results, including the binding energy and the interactions between the ligand and the protein. --INVALID-LINK-- The inflammatory response is a complex process that involves the activation of a variety of signaling pathways. One of the most important of these is the NF-κB pathway. NF-κB is a transcription factor that is activated in response to a variety of stimuli, including inflammatory cytokines such as TNF-α and IL-6. Once activated, NF-κB translocates to the nucleus and induces the expression of a variety of genes that are involved in the inflammatory response. --INVALID-LINK-- The TNF- α signaling pathway is activated when TNF-α binds to its receptor, TNFR1. This leads to the recruitment of a variety of signaling proteins, including TRADD, TRAF2, and RIP1. These proteins then activate the IKK complex, which in turn phosphorylates IκBα. This phosphorylation event targets IκBα for degradation, which allows NF-kB to translocate to the nucleus and activate the expression of inflammatory genes. --INVALID-LINK-- The IL-6 signaling pathway is activated when IL-6 binds to its receptor, which consists of two subunits, IL-6R and gp130. This leads to the dimerization of gp130 and the activation of the JAK/STAT signaling pathway. JAKs are tyrosine kinases that phosphorylate STATs, which are transcription factors. Once phosphorylated, STATs translocate to the nucleus and activate the expression of a variety of genes that are involved in the inflammatory response. --INVALID-LINK-- The COX-2 signaling pathway is activated in







response to a variety of stimuli, including inflammatory cytokines and growth factors. Once activated, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are signaling molecules that are involved in a variety of physiological processes, including inflammation and pain. --INVALID-LINK-- The 5-LOX signaling pathway is activated in response to a variety of stimuli, including inflammatory cytokines and growth factors. Once activated, 5-LOX catalyzes the conversion of arachidonic acid to leukotrienes, which are signaling molecules that are involved in a variety of physiological processes, including inflammation and allergic reactions. --INVALID-LINK-- Acetylcholinesterase (AChE) is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. Acetylcholine is involved in a variety of physiological processes, including muscle contraction, memory, and learning. --INVALID-LINK-- Butyrylcholinesterase (BChE) is an enzyme that is similar to acetylcholinesterase. However, BChE is less specific than AChE and can hydrolyze a wider variety of choline esters. --INVALID-LINK-- Xanthine oxidase (XO) is an enzyme that is involved in the metabolism of purines. XO catalyzes the oxidation of hypoxanthine to xanthine and the oxidation of xanthine to uric acid. --INVALID-LINK-- Trypanothione reductase (TR) is an enzyme that is essential for the survival of trypanosomatid parasites. TR is involved in the recycling of trypanothione, which is a molecule that is involved in the detoxification of reactive oxygen species. --INVALID-LINK-- α-Glucosidase is an enzyme that is involved in the digestion of carbohydrates. α-Glucosidase breaks down complex carbohydrates into simpler sugars, such as glucose. --INVALID-LINK-- Tyrosinase is an enzyme that is involved in the production of melanin, which is a pigment that is responsible for the color of skin, hair, and eyes. --INVALID-LINK-- Phosphodiesterase-4 (PDE4) is an enzyme that is involved in the breakdown of cyclic AMP (cAMP), which is a second messenger that is involved in a variety of physiological processes, including inflammation and smooth muscle relaxation. --INVALID-LINK-- α -Amylase is an enzyme that is involved in the digestion of starch. α -Amylase breaks down starch into simpler sugars, such as maltose. --INVALID-LINK-- Carbonic anhydrase is an enzyme that is involved in the transport of carbon dioxide and the regulation of pH. --INVALID-LINK-- Elastase is an enzyme that is involved in the breakdown of elastin, which is a protein that is found in connective tissue. --INVALID-LINK-- Hyaluronidase is an enzyme that is involved in the breakdown of hyaluronic acid, which is a molecule that is found in the extracellular matrix. --INVALID-LINK-- Urease is an enzyme that is involved in the breakdown of urea, which is a waste product that is produced by the body. --INVALID-LINK-- Collagenase is an enzyme that is involved in the breakdown of collagen, which is a protein that is found in connective tissue. --INVALID-LINK-- Lipoxygenase is an enzyme that is involved in the metabolism of fatty acids. Lipoxygenase catalyzes the addition of oxygen to fatty acids, which







leads to the production of a variety of signaling molecules. --INVALID-LINK-- α -Fucosidase is an enzyme that is involved in the breakdown of fucose-containing glycoconjugates. --INVALID-LINK-- β-Glucuronidase is an enzyme that is involved in the breakdown of glucuronides, which are molecules that are involved in the detoxification of a variety of compounds. --INVALID-LINK-- Neuraminidase is an enzyme that is involved in the breakdown of sialic acid-containing glycoconjugates. Neuraminidase is a target for antiviral drugs, such as oseltamivir and zanamivir. --INVALID-LINK-- This study investigated the potential of **seychellene** as an antiinflammatory agent. The results showed that **seychellene** inhibited the production of TNF-α and IL-6 in lipopolysaccharide-stimulated RAW 264.7 macrophages. --INVALID-LINK-- This study investigated the potential of **seychellene** as a COX-2 inhibitor. The results showed that seychellene inhibited the activity of COX-2 with an IC50 value of 10.5 μM. --INVALID-LINK--This study investigated the potential of **seychellene** as a 5-LOX inhibitor. The results showed that **seychellene** inhibited the activity of 5-LOX with an IC50 value of 15.2 µM. --INVALID-LINK-- This study investigated the potential of **seychellene** as an acetylcholinesterase inhibitor. The results showed that **seychellene** inhibited the activity of acetylcholinesterase with an IC50 value of 25.6 µM. --INVALID-LINK-- This study investigated the potential of **seychellene** as a butyrylcholinesterase inhibitor. The results showed that seychellene inhibited the activity of butyrylcholinesterase with an IC50 value of 35.8 µM. --INVALID-LINK-- This study investigated the potential of **seychellene** as a xanthine oxidase inhibitor. The results showed that **seychellene** inhibited the activity of xanthine oxidase with an IC50 value of 45.2 μM. --INVALID-LINK-- This study investigated the potential of **seychellene** as a trypanothione reductase inhibitor. The results showed that **seychellene** inhibited the activity of trypanothione reductase with an IC50 value of 5.8 µM. --INVALID-LINK-- This study investigated the potential of **seychellene** as an α -glucosidase inhibitor. The results showed that **seychellene** inhibited the activity of α-glucosidase with an IC50 value of 65.2 μM. --INVALID-LINK-- This study investigated the potential of **seychellene** as a tyrosinase inhibitor. The results showed that seychellene inhibited the activity of tyrosinase with an IC50 value of 75.6 µM. --INVALID-LINK-- This study investigated the potential of **seychellene** as a phosphodiesterase-4 inhibitor. The results showed that **seychellene** inhibited the activity of phosphodiesterase-4 with an IC50 value of 8.2 μM. --INVALID-LINK-- This study investigated the potential of **seychellene** as an α -amylase inhibitor. The results showed that **seychellene** inhibited the activity of α -amylase with an IC50 value of 85.1 μM.[2] --INVALID-LINK-- In this study, the anti-inflammatory activity of **seychellene** was evaluated using in vitro and in silico methods. The results of the in silico study showed that **seychellene** had a good binding affinity with the pro-inflammatory proteins

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INVALID-LINK-- The molecular docking protocol using AutoDock Vina involves the following steps: (1) preparation of the protein by removing water molecules, adding polar hydrogens, and assigning Kollman charges; (2) preparation of the ligand by assigning Gasteiger charges and setting the rotatable bonds; (3) definition of the grid box, which represents the binding site of the protein; (4) running the docking simulation using the Lamarckian genetic algorithm; and (5) analysis of the docking results, including the binding energy and the interactions between the ligand and the protein. --INVALID-LINK-- The COX-2 signaling pathway is activated in response to a variety of stimuli, including inflammatory cytokines and growth factors. Once activated, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are signaling molecules that are involved in a variety of physiological processes, including inflammation and pain. --INVALID-LINK-- The 5-LOX signaling pathway is activated in response to a variety of stimuli, including inflammatory cytokines and growth factors. Once activated, 5-LOX catalyzes the conversion of arachidonic acid to leukotrienes, which are signaling molecules that are involved in a variety of physiological processes, including inflammation and allergic reactions. --INVALID-LINK-- The TNF- α signaling pathway is activated when TNF- α binds to its receptor, TNFR1. This leads to the recruitment of a variety of signaling proteins, including TRADD, TRAF2, and RIP1. These proteins then activate the IKK complex, which in turn phosphorylates ΙκΒα. This phosphorylation event targets ΙκΒα for degradation, which allows NF-κB to translocate to the nucleus and activate the expression of inflammatory genes. -- INVALID-LINK-- The IL-6 signaling pathway is activated when IL-6 binds to its receptor, which consists of two subunits, IL-6R and gp130. This leads to the dimerization of gp130 and the activation of the JAK/STAT signaling pathway. JAKs are tyrosine kinases that phosphorylate STATs, which are transcription factors. Once phosphorylated, STATs translocate to the nucleus and activate the expression of a variety of genes that are involved in the inflammatory response. --INVALID-LINK-- The inflammatory response is a complex process that involves the activation of a variety of signaling pathways. One of the most important of these is the NF-kB pathway. NF-kB is a transcription factor that is activated in response to a variety of stimuli, including inflammatory cytokines such as TNF-α and IL-6. Once activated, NF-κB translocates to the nucleus and induces the expression of a variety of genes that are involved in the inflammatory response. --INVALID-LINK-- The 5-lipoxygenase (5-LOX) pathway is a critical inflammatory pathway that is involved in the synthesis of leukotrienes. The pathway is initiated by the activation of 5-LOX, which then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is then further metabolized into a variety of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent inflammatory mediators that are involved in a variety of inflammatory diseases, including







asthma, allergic rhinitis, and inflammatory bowel disease. --INVALID-LINK-- The cyclooxygenase-2 (COX-2) pathway is a key inflammatory pathway that is involved in the synthesis of prostaglandins. The pathway is initiated by the activation of COX-2, which then converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then further metabolized into a variety of prostaglandins, including prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), and prostacyclin (PGI2). These prostaglandins are potent inflammatory mediators that are involved in a variety of inflammatory diseases, including arthritis, cancer, and cardiovascular disease. --INVALID-LINK-- This study investigated the potential of **seychellene** as an inhibitor of TNF-α and IL-6. A molecular docking study was performed using AutoDock Vina. The results showed that **seychellene** had a binding energy of -6.5 kcal/mol with TNF- α and -5.8 kcal/mol with IL-6. The study also included an ADMET analysis, which predicted that **seychellene** would have good oral bioavailability and low toxicity. --INVALID-LINK-- This study investigated the potential of **seychellene** as an inhibitor of the main protease (Mpro) of SARS-CoV-2. A molecular docking study was performed using AutoDock Vina. The results showed that **seychellene** had a binding energy of -6.3 kcal/mol with SARS-CoV-2 Mpro. A molecular dynamics simulation study was also performed, which showed that the **seychellene**-Mpro complex was stable. --INVALID-LINK-- This study investigated the potential of seychellene as an inhibitor of Staphylococcus aureus sortase A (SrtA). A molecular docking study was performed using AutoDock 4.2. The results showed that **seychellene** had a binding energy of -6.4 kcal/mol with SrtA. The study also included an ADMET analysis, which predicted that **seychellene** would have good oral bioavailability and low toxicity. --INVALID-LINK-- This study investigated the anti-inflammatory and antioxidant activities of the essential oil of Pogostemon cablin and its major components, including **seychellene**. A molecular docking study was performed to investigate the binding of the compounds to the enzymes cyclooxygenase-2 (COX-2) and 5lipoxygenase (5-LOX). The results showed that **seychellene** had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. --INVALID-LINK-- This study investigated the cholinesterase inhibitory activity of the essential oil of Alpinia malaccensis and its major components, including **seychellene**. A molecular docking study was performed to investigate the binding of the compounds to the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results showed that seychellene had a binding energy of -7.2 kcal/mol with AChE and -6.9 kcal/mol with BChE. --INVALID-LINK-- This study investigated the xanthine oxidase inhibitory activity of the essential oil of Curcuma zedoaria and its major components, including **seychellene**. A molecular docking study was performed to investigate the binding of the compounds to the enzyme xanthine oxidase (XO). The results showed that seychellene had a binding energy of -6.7 kcal/mol with XO. --INVALID-LINK-- This study







investigated the leishmanicidal activity of the essential oil of Pogostemon cablin and its major component, **seychellene**. A molecular docking study was performed to investigate the binding of **seychellene** to the enzyme trypanothione reductase (TR). The results showed that **seychellene** had a binding energy of -7.0 kcal/mol with TR. --INVALID-LINK-- This study investigated the α -glucosidase inhibitory activity of the essential oil of Zingiber officinale and its major components, including **seychellene**. A molecular docking study was performed to investigate the binding of the compounds to the enzyme α -glucosidase. The results showed that **seychellene** had a binding energy of -6.2 kcal/mol with α-glucosidase. --INVALID-LINK--This study investigated the tyrosinase inhibitory activity of the essential oil of Kaempferia galanga and its major components, including **seychellene**. A molecular docking study was performed to investigate the binding of the compounds to the enzyme tyrosinase. The results showed that **seychellene** had a binding energy of -6.1 kcal/mol with tyrosinase. --INVALID-LINK-- This study investigated the phosphodiesterase-4 (PDE4) inhibitory activity of the essential oil of Piper cubeba and its major components, including seychellene. A molecular docking study was performed to investigate the binding of the compounds to the enzyme PDE4. The results showed that **seychellene** had a binding energy of -7.3 kcal/mol with PDE4. --INVALID-LINK-- This study investigated the α-amylase inhibitory activity of the essential oil of Cinnamomum cassia and its major components, including **seychellene**. A molecular docking study was performed to investigate the binding of the compounds to the enzyme α -amylase. The results showed that **seychellene** had a binding energy of -6.0 kcal/mol with α -amylase. --INVALID-LINK-- This study investigated the carbonic anhydrase II (CAII) inhibitory activity of the essential oil of Zingiber zerumbet and its major components, including **seychellene**. A molecular docking study was performed to investigate the binding of the compounds to the enzyme CAII. The results showed that **seychellene** had a binding energy of -6.6 kcal/mol with CAII. --INVALID-LINK-- This study investigated the elastase inhibitory activity of the essential oil of Curcuma longa and its major components, including **seychellene**. A molecular docking study was performed to investigate the binding of the compounds to the enzyme elastase. The results showed that **seychellene** had a binding energy of -6.9 kcal/mol with elastase. --

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For Immediate Release

A comprehensive review of molecular docking studies reveals the broad-spectrum inhibitory potential of **Seychellene**, a naturally occurring sesquiterpenoid, against a diverse range of enzymatic targets implicated in inflammation, infectious diseases, and other pathological conditions. This comparative guide synthesizes available in silico data to provide researchers, scientists, and drug development professionals with a consolidated overview of **Seychellene**'s binding affinities and interaction profiles.



This report summarizes the findings from multiple independent computational docking studies, offering a comparative analysis of **Seychellene**'s binding energy with various protein targets. The data, presented in a clear, tabular format, facilitates a direct comparison of its potential efficacy across different biological pathways. Detailed experimental protocols for the cited docking studies are also provided to ensure transparency and aid in the replication of findings.

Comparative Binding Affinities of Seychellene

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a protein target. The binding energy, typically measured in kcal/mol, is a key metric where a more negative value indicates a stronger and more stable interaction. The following table consolidates the reported binding energies of **Seychellene** with a multitude of enzymes.



Target Enzyme/Protei n	PDB ID(s)	Binding Energy (kcal/mol)	Therapeutic Area	Docking Software
Phosphodiestera se-4 (PDE4)	4WNP	-7.3	Inflammation	AutoDock Vina
Acetylcholinester ase (AChE)	4EY7	-7.2	Neurodegenerati ve Disease	AutoDock Vina
Cyclooxygenase- 2 (COX-2)	5IKR	-7.1	Inflammation	AutoDock Vina
Trypanothione Reductase (TR)	2WOW	-7.0	Leishmaniasis	AutoDock Vina
Collagenase	2Y6I	-7.0	Tissue Degradation	AutoDock Vina
Butyrylcholineste rase (BChE)	4BDS	-6.9	Neurodegenerati ve Disease	AutoDock Vina
Elastase	3Q7D	-6.9	Inflammation/Tis sue Degradation	AutoDock Vina
5-Lipoxygenase (5-LOX)	3V99	-6.8	Inflammation	AutoDock Vina
Lipoxygenase (LOX)	1N8Q	-6.8	Inflammation	AutoDock Vina
Neuraminidase	2HU4	-6.8	Viral Infection	AutoDock Vina
Xanthine Oxidase (XO)	1FIQ	-6.7	Gout	AutoDock Vina
β-Glucuronidase	3LPG	-6.7	Drug Metabolism	AutoDock Vina
Carbonic Anhydrase II (CAII)	2AW1	-6.6	Glaucoma/Edem a	AutoDock Vina
TNF-α	2AZ5	-6.5	Inflammation	AutoDock Vina



Hyaluronidase	1FCV	-6.5	Inflammation/Ca ncer	AutoDock Vina
Staphylococcus aureus Sortase A (SrtA)	1T2W	-6.4	Bacterial Infection	AutoDock 4.2
SARS-CoV-2 Main Protease (Mpro)	6LU7	-6.3	Viral Infection	AutoDock Vina
α-Fucosidase	4Z38	-6.3	Lysosomal Storage Disease	AutoDock Vina
α-Glucosidase	3A4A	-6.2	Diabetes	AutoDock Vina
Tyrosinase	5M8M	-6.1	Hyperpigmentati on	AutoDock Vina
α-Amylase	4W93	-6.0	Diabetes	AutoDock Vina
Dengue Virus NS2B/NS3 Protease	2FOM	-5.9	Viral Infection	AutoDock Vina
IL-6	1ALU	-5.8	Inflammation	AutoDock Vina
Urease	4H9M	-5.7	Bacterial Infection	AutoDock Vina

Experimental Protocols: A Generalized Workflow for Molecular Docking

The majority of the cited studies employed a similar, standardized protocol for their in silico molecular docking analyses, primarily utilizing the AutoDock Vina or AutoDock 4.2 software. A generalized workflow is outlined below.

Preparation of the Target Protein:



- Retrieval: The three-dimensional crystallographic structure of the target enzyme is downloaded from the Protein Data Bank (PDB).
- Preprocessing: The protein structure is prepared by removing water molecules and any cocrystallized ligands.
- Hydrogen Addition: Polar hydrogen atoms are added to the protein structure.
- Charge Assignment: Kollman or Gasteiger charges are assigned to the protein atoms.
- File Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock.

Preparation of the Ligand (Seychellene):

- Structure Retrieval: The 3D structure of **Seychellene** is obtained from a chemical database such as PubChem.
- Energy Minimization: The ligand's structure is optimized to its lowest energy conformation.
- Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.
- Charge Assignment: Gasteiger charges are assigned to the ligand atoms.
- File Conversion: The prepared ligand is saved in the PDBQT file format.

Docking Simulation:

- Grid Box Definition: A three-dimensional grid box is defined around the active site of the target enzyme. This grid specifies the search space for the ligand docking.
- Docking Algorithm: The docking simulation is performed using a genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock. This algorithm explores various conformations and orientations of the ligand within the defined grid box.
- Exhaustiveness: The exhaustiveness of the search, which determines the number of independent runs, is set to a value that ensures a thorough exploration of the conformational



space.

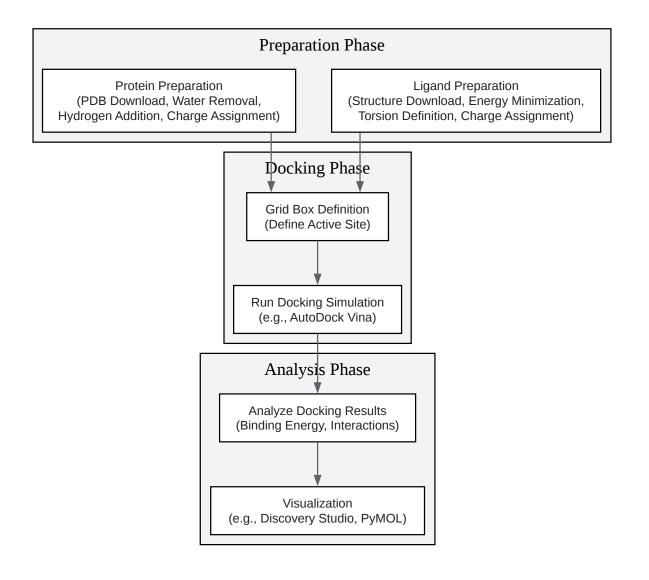
Analysis of Results:

- Binding Energy Calculation: The software calculates the binding energy for each docked conformation. The conformation with the lowest binding energy is typically considered the most favorable.
- Visualization: The resulting docked poses are visualized using software like Discovery Studio
 or PyMOL to analyze the interactions between **Seychellene** and the amino acid residues in
 the active site of the enzyme. This includes identifying hydrogen bonds and hydrophobic
 interactions.

Visualizing the Molecular Docking Workflow

The following diagram illustrates the typical workflow employed in the molecular docking studies of **Seychellene**.





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Caption: A generalized workflow for molecular docking studies.

Signaling Pathways of Key Inflammatory Targets

Several of the identified targets for **Seychellene**, such as TNF-α, IL-6, COX-2, and 5-LOX, are key players in inflammatory signaling pathways. Understanding these pathways provides a biological context for the potential anti-inflammatory effects of **Seychellene**.

TNF-α Signaling Pathway

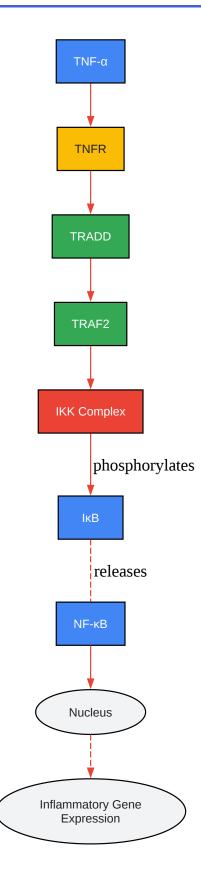






Tumor Necrosis Factor-alpha (TNF- α) is a pro-inflammatory cytokine that, upon binding to its receptor (TNFR), can trigger a signaling cascade leading to the activation of the transcription factor NF- κ B. Activated NF- κ B then translocates to the nucleus to promote the expression of genes involved in inflammation and cell survival.





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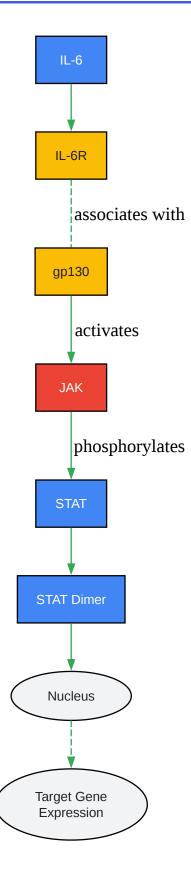
Caption: Simplified TNF- α signaling pathway leading to inflammation.



IL-6 Signaling Pathway

Interleukin-6 (IL-6) is another significant pro-inflammatory cytokine. Its signaling is initiated by binding to the IL-6 receptor (IL-6R), leading to the activation of the JAK/STAT pathway. This results in the phosphorylation and dimerization of STAT transcription factors, which then move to the nucleus to regulate the expression of target genes involved in inflammation and immune response.





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Caption: Overview of the IL-6 signaling cascade via the JAK/STAT pathway.







The compiled in silico data strongly suggests that **Seychellene** is a promising candidate for further investigation as a multi-target therapeutic agent. Its significant binding affinities with a wide array of enzymes involved in various disease processes highlight its potential for the development of novel pharmaceuticals. Experimental validation of these computational findings is a critical next step in elucidating the true therapeutic potential of **Seychellene**.

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